
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O6 and its molecular weight is 486.484. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed various synthetic routes and methodologies to create compounds bearing the quinazoline dione structure and related functionalities. For instance, an efficient protocol was developed for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives, utilizing carbon dioxide and 2-aminobenzonitriles with cesium carbonate as a catalyst. This method highlights the key intermediate role of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione in synthesizing several drugs (Patil et al., 2008). Similarly, a solvent-free synthesis approach has been reported, emphasizing sustainable chemistry principles and achieving good to excellent yields of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide (Mizuno et al., 2007).
Biological Activities and Potential Applications
Several studies have been dedicated to exploring the biological activities of quinazoline derivatives, aiming to develop novel therapeutic agents. Research into 1,2,4-oxadiazole and quinazoline derivatives has demonstrated significant potential in cancer therapy. For example, novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized and tested for antitumor activity across various cell lines, revealing potent inhibitory effects (Maftei et al., 2013). Another study designed and synthesized 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold, showing potent inhibitory activity against tumor growth, suggesting their potential as anticancer agents (Qiao et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine to form the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "4-methoxybenzylamine", "3,4-dimethoxybenzaldehyde", "hydrazine hydrate", "sodium methoxide", "acetic anhydride", "phosphorus oxychloride", "sodium hydroxide", "acetic acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-methoxybenzylidene ethyl acetoacetate by reacting 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sodium acetate. The reaction is carried out under reflux in acetic anhydride for 6 hours. The product is then isolated by filtration and washed with water and ethanol.", "Step 2: Synthesis of 4-methoxybenzylamine by reducing 4-methoxybenzylidene ethyl acetoacetate with hydrazine hydrate in the presence of sodium hydroxide. The reaction is carried out under reflux in ethanol for 6 hours. The product is then isolated by filtration and washed with water and ethanol.", "Step 3: Synthesis of 3,4-dimethoxybenzaldehyde by reacting 3,4-dimethoxybenzaldehyde with phosphorus oxychloride in the presence of sodium methoxide. The reaction is carried out under reflux in dichloromethane for 6 hours. The product is then isolated by distillation under reduced pressure.", "Step 4: Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine by reacting 3,4-dimethoxybenzaldehyde with hydrazine hydrate in the presence of sodium acetate. The reaction is carried out under reflux in ethanol for 6 hours. The product is then isolated by filtration and washed with water and ethanol.", "Step 5: Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by reacting 2-nitrobenzaldehyde with 4-methoxybenzylamine in the presence of sodium methoxide. The reaction is carried out under reflux in ethanol for 6 hours. The product is then isolated by filtration and washed with water and ethanol, followed by reduction with sodium borohydride in the presence of acetic acid. The product is then isolated by filtration and washed with water and ethanol.", "Step 6: Synthesis of the final product, 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by coupling 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine with 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione in the presence of sodium bicarbonate. The reaction is carried out under reflux in ethanol for 6 hours. The product is then isolated by filtration and washed with water and ethanol." ] } | |
Numéro CAS |
1207020-69-6 |
Formule moléculaire |
C26H22N4O6 |
Poids moléculaire |
486.484 |
Nom IUPAC |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O6/c1-33-18-8-4-15(5-9-18)14-30-25(31)19-10-6-17(12-20(19)27-26(30)32)24-28-23(29-36-24)16-7-11-21(34-2)22(13-16)35-3/h4-13H,14H2,1-3H3,(H,27,32) |
Clé InChI |
QEFZSEWEYFQXML-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=C(C=C5)OC)OC)NC2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)
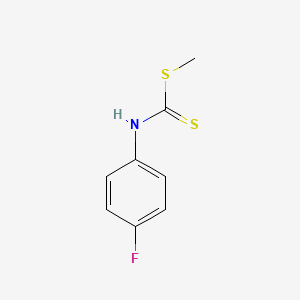
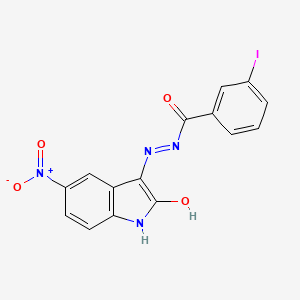
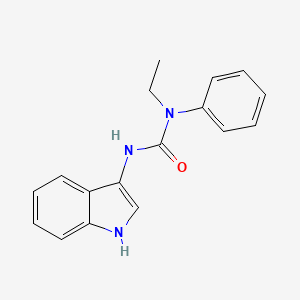
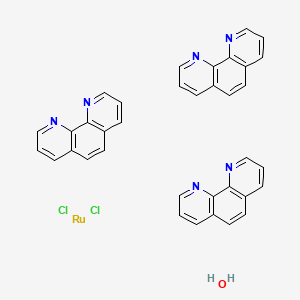
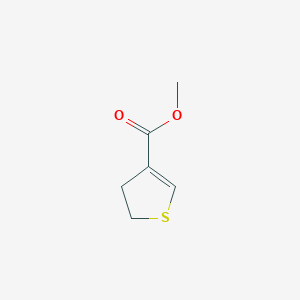

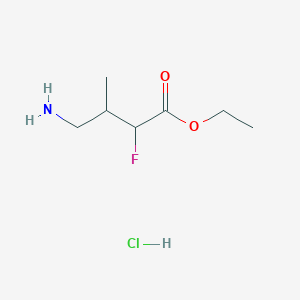
![N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2956966.png)
![(E)-4-oxo-4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]but-2-enoic acid](/img/structure/B2956968.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2956969.png)
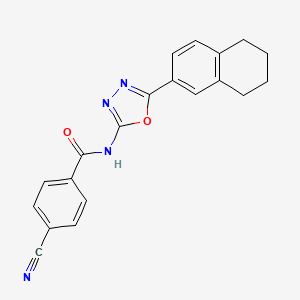
![8-chloro-2-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956974.png)